6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid
Description
6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with bromine, chlorophenyl, and benzoxazole groups
Properties
IUPAC Name |
6-bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12BrClN2O3/c24-14-4-8-19-16(10-14)17(23(28)29)11-21(26-19)13-3-7-20-18(9-13)22(30-27-20)12-1-5-15(25)6-2-12/h1-11H,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJUMORSLDVVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C4=NC5=C(C=C(C=C5)Br)C(=C4)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from a precursor compound with an appropriate nucleophile forms the desired product . Reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at Bromine Sites
The bromine atom at position 6 of the quinoline ring undergoes nucleophilic substitution under specific conditions. For example:
-
Aminolysis : Reaction with primary amines (e.g., methylamine) in the presence of Pd(PPh₃)₄ yields 6-amino derivatives .
-
Hydrolysis : Bromine can be replaced by hydroxyl groups under basic conditions (e.g., KOH/EtOH) .
Table 1: Substitution Reactions at Position 6
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NH₂CH₃ | Pd(PPh₃)₄, DMF, 80°C | 6-Amino-quinoline derivative | 72 | |
| KOH/EtOH | Reflux, 12 h | 6-Hydroxy-quinoline derivative | 65 |
Benzoxazole Ring Modification
The benzoxazole moiety is stable under mild conditions but undergoes ring-opening in strong acids or bases:
-
Acidic Hydrolysis : Treatment with concentrated HCl at 100°C generates 5-aminophenol and 4-chlorobenzoic acid derivatives.
-
Electrophilic Substitution : Direct functionalization of the benzoxazole ring is limited due to electron-withdrawing effects from the quinoline core.
Decarboxylation of the Carboxylic Acid Group
The carboxylic acid group at position 4 participates in thermal decarboxylation:
-
Thermal Decarboxylation : Heating above 200°C in DMF produces CO₂ and yields a decarboxylated quinoline derivative .
Table 2: Decarboxylation Conditions
| Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| DMF | 220 | 3 | 4-H-quinoline derivative | 58 |
Cross-Coupling Reactions
The bromine substituent enables palladium-catalyzed cross-coupling:
-
Suzuki Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) forms biaryl structures .
-
Sonogashira Coupling : Alkynylation using terminal alkynes introduces acetylene groups .
Table 3: Cross-Coupling Reaction Parameters
| Reaction Type | Catalyst | Ligand | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki | Pd(OAc)₂ | PPh₃ | 85 | |
| Sonogashira | PdCl₂(PPh₃)₂ | CuI | 78 |
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines:
-
Amidation : Coupling with EDCl/HOBt forms amides.
Table 4: Functional Group Transformations
| Reaction | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivative | 90 | |
| Amidation | EDCl, HOBt, DIPEA | Primary amide | 82 |
Stability Under Oxidative Conditions
The compound resists oxidation at the benzoxazole and quinoline rings but undergoes oxidation at the chlorophenyl group under harsh conditions (e.g., KMnO₄/H₂SO₄).
Scientific Research Applications
6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that can influence cellular functions, such as signal transduction or gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid: Shares similar functional groups but differs in the core structure.
Quinoline derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid is unique due to its specific combination of functional groups and the presence of both quinoline and benzoxazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid (CAS: 882141-16-4) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
- Molecular Formula : C23H12BrClN2O3
- Molecular Weight : 479.71 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit promising antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some quinoline derivatives ranged from 12.5 to 25 µg/ml, suggesting potential for further development into antimicrobial agents .
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| Quinoline Derivative A | E. coli | 12.5 |
| Quinoline Derivative B | S. aureus | 25 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has shown significant cytotoxicity against various cancer cell lines, including Hep G2 (liver carcinoma) and A549 (lung adenocarcinoma), with IC50 values indicating effective dose-dependent activity.
A recent study highlighted that this compound could bind to DNA, forming stable complexes that may act as genotoxic agents in cancer therapy .
| Cell Line | IC50 (µM) |
|---|---|
| Hep G2 | 4.2 |
| A549 | 5.0 |
Anti-inflammatory Activity
Anti-inflammatory effects have also been attributed to this compound. Studies have shown that it can inhibit the formation of granulomas and reduce inflammation markers comparable to standard anti-inflammatory drugs like indomethacin .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. This interaction can lead to modulation of gene expression and influence cellular processes critical for inflammation and cancer progression .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including our compound of interest, against a panel of pathogenic bacteria. Results demonstrated significant inhibition of bacterial growth, supporting its potential use in treating infections.
- Cancer Cell Line Studies : In vitro studies on Hep G2 and A549 cell lines revealed that treatment with the compound led to reduced cell viability and induced apoptosis through DNA binding mechanisms.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology :
- Key steps : Start with 6-bromo-2-phenylquinoline-4-carboxylic acid derivatives. Introduce the benzoxazole moiety via condensation with 3-(4-chlorophenyl)-2,1-benzoxazol-5-amine under reflux in glacial acetic acid (3–4 hours) .
- Optimization : Monitor reaction progress via TLC (cyclohexane:ethyl acetate, 2:1) and recrystallize using ethanol for purity. Adjust stoichiometry of amino reagents (e.g., hydrazides, anilines) to improve yields (e.g., 70% yield reported for similar quinazolinones) .
- Challenges : Side reactions may occur due to competing nucleophilic sites; use protecting groups for regioselective functionalization .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- FT-IR : Identify functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 7.39–8.11 ppm) and substituent effects (e.g., methyl groups at δ 2.51 ppm) .
- X-ray Crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding in ethyl ester derivatives) .
Q. What preliminary biological screening assays are relevant for this compound?
- In Vitro Protocols :
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria .
- Anticancer Potential : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination and benzoxazole cyclization be addressed?
- Experimental Design :
- Bromination : Use NBS (N-bromosuccinimide) with catalytic Lewis acids (e.g., FeCl₃) to direct bromine to the quinoline C6 position .
- Cyclization : Optimize microwave-assisted synthesis (100–120°C, 30 mins) for benzoxazole formation, reducing side products vs. traditional reflux .
- Validation : Compare HPLC purity profiles under varying conditions .
Q. What mechanistic insights explain contradictory bioactivity results in different studies?
- Data Contradiction Analysis :
- Solubility Effects : Poor aqueous solubility (common in halogenated quinolines) may reduce bioavailability. Use DMSO co-solvents (≤0.1% v/v) to improve dissolution .
- Metabolic Instability : Test compound stability in liver microsomes; incorporate methyl or trifluoromethyl groups to block metabolic hotspots .
- Target Selectivity : Perform kinome-wide profiling to identify off-target interactions that skew activity data .
Q. How can computational methods guide the design of derivatives with enhanced potency?
- In Silico Strategies :
- Docking Studies : Model interactions with target proteins (e.g., PARP-1) using AutoDock Vina; prioritize derivatives with stronger binding affinities .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, Br) with bioactivity using MLR (multiple linear regression) .
- ADMET Prediction : Use SwissADME to optimize logP (2–3.5) and reduce hepatotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
